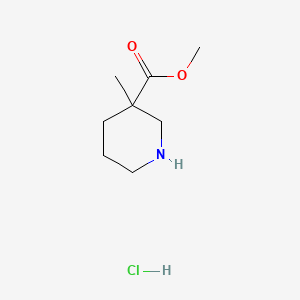

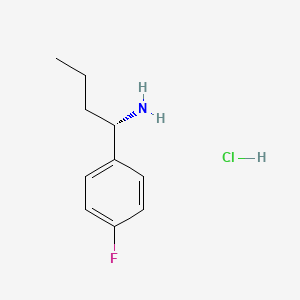

(S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

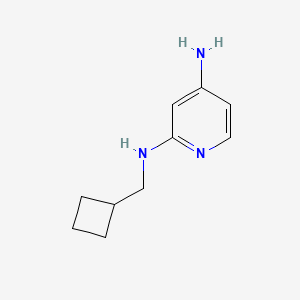

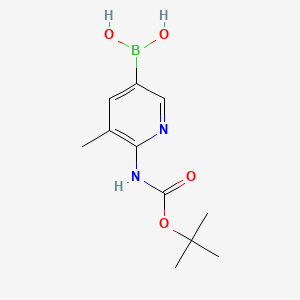

-(S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride, also known as 4-Fluorobutylamphetamine hydrochloride (4-FAH), is a synthetic stimulant drug of the phenethylamine class. It has been found to have a range of pharmacological effects, including stimulant, psychedelic, and entactogenic effects. It is structurally related to amphetamine and has been used in scientific research for its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Metabolic Studies

The compound has been studied for its metabolic characteristics. Hawkins, Moore, and Chasseaud (1977) investigated the metabolism of a related neuroleptic agent in rats and humans, noting that it was primarily eliminated in the urine within 12 hours. They identified major metabolites resulting from various biochemical transformations, indicating the compound's extensive metabolic processing in biological systems (Hawkins, Moore, & Chasseaud, 1977).

Antiviral Activity

Oka et al. (2001) designed and synthesized tricyclic compounds with a unique amine moiety, including a derivative of (S)-1-(4-Fluorophenyl)butan-1-amine, showing potent anti-influenza A virus activity. This highlights its potential application in developing antiviral agents (Oka et al., 2001).

Anticancer Properties

Asong et al. (2019) researched analogs of SYA013, which include a structure similar to (S)-1-(4-Fluorophenyl)butan-1-amine, for their sigma-2 receptor binding and anticancer activities. Their findings suggest that such compounds can inhibit various cancer cell lines, indicating their potential use in cancer treatment (Asong et al., 2019).

Antibacterial Activity

Arutyunyan et al. (2017) synthesized derivatives of (S)-1-(4-Fluorophenyl)butan-1-amine with notable antibacterial properties. This points towards its application in the development of new antibacterial drugs (Arutyunyan et al., 2017).

Application in Organic Synthesis

Various studies have focused on the application of fluorophenyl derivatives in organic synthesis. For instance, Bombek et al. (2004) explored the electrophilic amination of 4-fluorophenol with diazenes, a process relevant to the synthesis of compounds like (S)-1-(4-Fluorophenyl)butan-1-amine (Bombek et al., 2004).

Inflammatory Activity

Sun et al. (2019) synthesized fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives, related to (S)-1-(4-Fluorophenyl)butan-1-amine, and studied their anti-inflammatory activity. Their work contributes to the understanding of how fluorine substitution affects biological activity (Sun et al., 2019).

Propiedades

IUPAC Name |

(1S)-1-(4-fluorophenyl)butan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN.ClH/c1-2-3-10(12)8-4-6-9(11)7-5-8;/h4-7,10H,2-3,12H2,1H3;1H/t10-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSTHHMQMMDZLCD-PPHPATTJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=C(C=C1)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C1=CC=C(C=C1)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00704218 |

Source

|

| Record name | (1S)-1-(4-Fluorophenyl)butan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride | |

CAS RN |

1269478-85-4 |

Source

|

| Record name | (1S)-1-(4-Fluorophenyl)butan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromo-2-(2,6-dichlorophenyl)oxazolo[5,4-c]pyridine](/img/structure/B597731.png)

![4-Oxaspiro[2.3]hexane](/img/structure/B597741.png)